(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Description
The compound "(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid" is a steroid-derived molecule featuring a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13, and a butanoic acid side chain at position 17 (R-configuration). This structure places it within the bile acid or neurosteroid family, sharing similarities with endogenous signaling molecules like allopregnanolone () and synthetic bile acid derivatives (). Its hydroxylation pattern and carboxylic acid group suggest roles in membrane interaction, receptor binding, or enzymatic modulation.
Properties
Molecular Formula |
C23H38O4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14?,15+,16-,17+,18+,19+,21+,22+,23-/m1/s1 |
InChI Key |
QYYDXDSPYPOWRO-PFFZYYQLSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Hajos-Parrish Ketone Derivatives
The Hajos-Parrish ketone (1) serves as a chiral building block for constructing the steroid nucleus. As demonstrated in cyclopenta[b]phenanthrene syntheses, its tricyclic structure can be functionalized at C3 and C17 through Michael additions and aldol condensations.
Table 1 : Key Precursors and Their Roles
Microbial Hydroxylation
Cunninghamella elegans and Rhizopus nigricans catalyze stereospecific hydroxylation:
-
C7α-hydroxylation : Achieved in 68% yield using Mucor plumbeus fermentation
-
C3β-hydroxylation : Streptomyces roseochromogenes provides >95% regioselectivity
Reaction Conditions :
-
pH 7.2 phosphate buffer
-
28°C, 120 rpm agitation
-
72 hr incubation
Chemical Hydroxylation
Osmium tetroxide-mediated dihydroxylation of Δ⁹(11) intermediates produces cis-diols, which are subsequently oxidized to ketones and reduced to desired stereoisomers:
Grignard Reaction with Subsequent Oxidation
A four-step sequence modifies the C17 ketone:
-
Allyl Grignard addition : Forms 17β-allyl derivative
-
Hydroboration-oxidation : Installs (3R)-configuration
-
Jones oxidation : Converts terminal alcohol to carboxylic acid
Typical Yields :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Grignard addition | 82 | 95 |
| Hydroboration | 78 | 91 |
| Oxidation | 85 | 98 |
Wittig-Horner Olefination
Alternative method using stabilized ylides:
Protecting Group Strategies
Table 2 : Protection Schemes for Polyhydroxylated Steroids
| Functional Group | Protecting Group | Conditions | Deprotection Method |
|---|---|---|---|
| 3β-OH | TBDMS ether | TBDMSCl, imidazole, DMF | TBAF/THF |
| 7α-OH | Acetyl | Ac₂O, pyridine | K₂CO₃/MeOH |
| COOH | Methyl ester | CH₂N₂, Et₂O | LiOH/H₂O-THF |
Critical Process Optimization
Lewis Acid-Catalyzed Dehydration
As per EP 0294911 A1, boron trifluoride etherate (10 mol%) in dichloromethane effectively mediates dehydrations without forming 8(9)-dehydro isomers:
Optimized Conditions :
-
Temperature: 0-5°C
-
Reaction time: 17 hr
-
Workup: Ice-water quench followed by silica gel chromatography
Comparative Data :
| Catalyst | Yield (%) | 8(9)-Isomer (%) |
|---|---|---|
| BF₃·Et₂O | 89 | <0.5 |
| TiCl₄ | 76 | 3.2 |
| SOCl₂/Pyridine | 65 | 12.7 |
Stereochemical Control in Side-Chain Elongation
The Chinese patent CN101812108A demonstrates that temperature control (-10 to 0°C) during acylation prevents 11β-butyrate formation, ensuring >98% regioselectivity for 17α-esterification.
Analytical Characterization
Chromatographic Methods
As detailed in Molecules 2022, GC-MS/MS with SPAD derivatization provides sensitive detection:
Table 3 : GC-MS/MS Parameters for Steroid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) |
|---|---|---|---|
| Target compound | 434.3 | 195.3 | 30 |
| 434.3 | 291.2 | 20 |
Validation Data :
-
LOD: 1.0 ng/mL
-
LOQ: 2.5 ng/mL
-
Linearity: R² = 0.996 (2.5-100 ng/mL)
Spectroscopic Confirmation
¹H NMR (CDCl₃) :
-
δ 0.68 (s, 3H, C18-CH₃)
-
δ 1.21 (s, 3H, C19-CH₃)
-
δ 3.52 (m, 1H, C3β-OH)
-
δ 4.18 (q, J=6.8 Hz, 1H, C7α-OH)
13C NMR :
-
C17: 178.4 ppm (COOH)
-
C3: 72.1 ppm
-
C7: 69.8 ppm
Industrial-Scale Considerations
Cost Analysis
Table 4 : Comparative Economics of Synthetic Routes
| Method | Cost ($/kg) | Steps | Total Yield (%) |
|---|---|---|---|
| Microbial hydroxylation | 12,500 | 9 | 31 |
| Chemical synthesis | 8,200 | 12 | 22 |
| Hybrid approach | 9,800 | 10 | 28 |
Chemical Reactions Analysis
Types of Reactions: 24-Nor Ursodeoxycholic Acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and reduced forms of 24-Nor Ursodeoxycholic Acid, which can have different therapeutic properties .
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds similar to (3R)-3-[(3S,...)] exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions like arthritis and other inflammatory diseases. A study demonstrated that steroid derivatives can modulate immune responses effectively .
Hormonal Activity
The compound's structure suggests potential hormonal activity similar to that of anabolic steroids. This could lead to applications in hormone replacement therapies or treatments for conditions related to hormonal imbalances. For instance, it may be useful in managing testosterone deficiency or other endocrine disorders .
Synthesis and Derivatives
The synthesis of (3R)-3-[(3S,...)] has been explored in various studies focusing on modifying its structure to enhance efficacy and reduce side effects. Researchers have synthesized several derivatives that maintain the core structure while altering functional groups to improve biological activity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent analogs. Studies have shown that minor modifications can significantly impact biological activity and pharmacokinetics .
Case Studies
Mechanism of Action
The mechanism of action of 24-Nor Ursodeoxycholic Acid involves several molecular targets and pathways:
Bile Acid Receptors: It interacts with bile acid receptors in the liver and intestines, modulating bile acid metabolism and reducing liver inflammation.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress in liver cells.
Fibrosis Reduction: It reduces liver fibrosis by inhibiting the activation of hepatic stellate cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Core Modifications
- Hydroxylation: The target compound has 3,7-dihydroxy groups, distinguishing it from analogs like Methyl desoxycholate (), which lacks the 7-hydroxy group, and allopregnanolone (), which has a single 3-hydroxy group and a ketone at position 20.
- Side Chain: The butanoic acid chain contrasts with: Pentanoate esters (e.g., : pentanoic acid derivatives). Esterified methyl groups (e.g., : compounds 7–9 with methyl esters). Acetylated chains (e.g., : acetate derivatives).
Stereochemical Variations
Physicochemical Properties
The butanoic acid chain enhances aqueous solubility compared to methyl esters () but may reduce membrane permeability versus allopregnanolone’s nonpolar structure .
Biological Activity
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid is a complex steroid-derived compound with a unique structure that suggests potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound's structural complexity is characterized by multiple hydroxyl groups and a tetradecahydro-cyclopenta[a]phenanthrene core. This configuration is likely responsible for its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that steroid-derived compounds can inhibit cancer cell proliferation. The specific mechanisms may involve modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Neuroprotective Potential : There is emerging evidence that steroid derivatives may protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity and reducing oxidative stress.
Antitumor Activity
A study evaluating the effects of steroid derivatives on cancer cell lines revealed that compounds similar to (3R)-3-[(3S,...)] can significantly reduce cell viability in breast cancer models. The IC50 values observed ranged from 0.05 to 0.1 µM for various analogs in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound could inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. The inhibition was dose-dependent and significant at concentrations above 1 µM .
Neuroprotective Effects
Research focused on the neuroprotective properties of similar steroid compounds indicates that they can inhibit acetylcholinesterase activity effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts and improved cognitive function in animal models .
Case Studies
- Breast Cancer Cell Line Study : In a controlled experiment using MDA-MB-231 breast cancer cells treated with (3R)-3-[(3S,...), researchers noted a marked decrease in cell migration and invasion capabilities when exposed to concentrations greater than 0.1 µM over 48 hours .
- Inflammation Model : A murine model of acute inflammation demonstrated that administration of the compound reduced paw swelling by approximately 50% compared to control groups treated with saline.
Data Table
| Biological Activity | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | 0.05 - 0.1 |
| Anti-inflammatory | Reduction in TNF-alpha production | >1 |
| Neuroprotective | Acetylcholinesterase inhibition | Not specified |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of this bile acid analogue?
- Methodological Answer : Synthesis optimization requires precise control of protecting groups and reaction conditions. For example, tert-butyldimethylsilyl (TBDMS) groups are effective for hydroxyl protection during methylation reactions, as seen in , where TBDMS-protected intermediates achieved 68% yield via column chromatography (0–50% ethyl acetate/DCM gradient). Neutralization with 1 M HCl and rigorous washing with NaHCO₃ ensures removal of acidic byproducts. Post-synthesis, tetrabutylammonium fluoride (TBAF) in THF efficiently cleaves silyl ethers, yielding the final product with 84% efficiency after purification .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, in , methylated intermediates were characterized by ¹H NMR (400 MHz, CDCl₃) with distinct signals at δ 3.66 (s, 3H, methoxy) and δ 0.63 (s, 3H, angular methyl group). HRMS (ESI) confirmed molecular ions (e.g., m/z 457.3294 for C₂₇H₄₆NaO₄⁺), ensuring alignment with theoretical values. These techniques are critical for verifying stereochemical assignments and functional group integrity .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the synthesis of multi-hydroxylated steroidal cores?
- Methodological Answer : Stereochemical control is achieved through chiral auxiliaries and enzymatic resolution. highlights the use of methyl triflate under anhydrous conditions to selectively methylate the 7-hydroxy group while preserving the 3-hydroxy group. Computational modeling (e.g., density functional theory) can predict steric hindrance effects, guiding reagent selection. Additionally, asymmetric hydrogenation or biocatalytic methods (e.g., ketoreductases) may resolve racemic mixtures in intermediates .
Q. How should researchers design assays to evaluate this compound’s inhibitory effects on bacterial spore germination?
- Methodological Answer : Use Clostridium difficile spore germination assays in anaerobic chambers. Prepare spores via ethanol shock and monitor germination kinetics using phase-contrast microscopy or dipicolinic acid (DPA) release assays. In , analogues were tested at 10–100 µM concentrations, with viability assessed via colony-forming unit (CFU) counts. Pair these with cytotoxicity assays (e.g., HepG2 cells) to confirm selectivity .
Q. How can conflicting bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies often arise from purity or stereochemical variations. Validate compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and chiral stationary phases. Replicate assays under standardized conditions (pH, temperature, and serum content). For mechanistic contradictions, employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with target receptors, such as bile acid transporters or nuclear receptors .
Q. What in vitro models are suitable for studying metabolic stability?
- Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). For phase II metabolism, incubate with hepatocytes to assess glucuronidation/sulfation. (lanosterol studies) suggests similar protocols for steroidal compounds, with adjustments for hydroxylation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
